![molecular formula C9H13NO B13013506 2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
2-Oxaspiro[3.5]nonane-7-carbonitrile
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Overview
Description
2-Oxaspiro[3.5]nonane-7-carbonitrile (CAS: 2111788-73-7) is a spirocyclic compound featuring a six-membered oxygen-containing ring (oxaspiro) fused to a three-membered ring, with a nitrile (-CN) group at the 7-position. Its molecular formula is C₉H₁₃NO, and it is primarily used in pharmaceutical and agrochemical research due to its rigid spirocyclic framework and reactive nitrile moiety .
Preparation Methods
Chemical Reactions Analysis
2-Oxaspiro[3.5]nonane-7-carbonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include radical initiators and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Oxaspiro[3.5]nonane-7-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In the industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.5]nonane-7-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through radical-mediated processes, where it participates in hydrogen atom transfer and cyclization reactions . These processes are crucial for its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Oxaspiro[3.5]nonane-7-carbonitrile and analogous spirocyclic compounds:
Functional Group and Reactivity Analysis
- Nitrile vs. Carboxylic Acid: The nitrile group in this compound enables reactions like hydrolysis to carboxylic acids or reduction to amines, whereas the carboxylic acid derivative (CAS: 1416323-16-4) is directly useful in amide bond formation .
- Oxygen vs. Nitrogen Spiro Centers : Oxygen-containing spiro compounds (e.g., 2-oxa derivatives) exhibit higher polarity and lower basicity compared to nitrogen analogs (e.g., 7-azaspiro), which can form salts and participate in hydrogen bonding .
- Protective Groups : The tert-butyl carboxylate (CAS: 240401-27-8) enhances solubility and stability during synthetic steps, unlike the unprotected nitrile or carboxylic acid forms .
Physicochemical Properties
- Polarity : Nitriles and carboxylic acids are more polar than esters or alcohols, affecting solubility in organic vs. aqueous media.
- Thermal Stability: Spirocyclic ketones (e.g., 7-Azaspiro[3.5]nonan-2-one) are less thermally stable due to strain in the fused ring system .
Biological Activity
2-Oxaspiro[3.5]nonane-7-carbonitrile is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, including drug development.
Molecular Structure
The molecular formula of this compound is C9H13NO. Its structure features a spirocyclic framework that connects two ring systems through a nitrogen atom and a carbonitrile functional group. This conformation is known to influence the compound's binding affinities and pharmacological properties due to the rigid nature of the spirocyclic system.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including cyclization processes. A common synthetic route utilizes N,N-dimethylformamide (DMF) as a solvent, along with various reagents such as acid binding agents and phase transfer catalysts. The following table summarizes key synthetic methods:
Method | Reagents | Yield |
---|---|---|
Cyclization | DMF, Acid binding agents | >90% |
Reduction of nitro groups | Iron, Aqueous ammonium chloride | 95% |
Acetylation | Acetic anhydride | 81%-90% |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The spirocyclic structure allows for specific binding interactions with enzymes or receptors, potentially influencing various biological pathways. For instance, research indicates that compounds within this class can modulate signaling pathways involved in cancer cell proliferation and apoptosis.
Case Studies
- Cancer Research : In a study examining the effects of spirocyclic compounds on cancer cell lines, this compound demonstrated significant inhibition of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in various cancer types. This inhibition was linked to reduced cell viability and increased apoptosis in treated cells .
- Antimicrobial Activity : Another study assessed the antimicrobial properties of several spirocyclic compounds, including this compound. Results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Applications in Drug Development
Due to its unique structural properties and biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit NQO1 makes it a candidate for further development as an anticancer agent.
- Antimicrobial Agents : The compound's moderate antibacterial activity suggests it could be developed into new treatments for bacterial infections.
- Chemical Biology : As a tool compound, it can be utilized to probe biological pathways and mechanisms in research settings.
Properties
IUPAC Name |
2-oxaspiro[3.5]nonane-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFSFVRNXZPJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C#N)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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